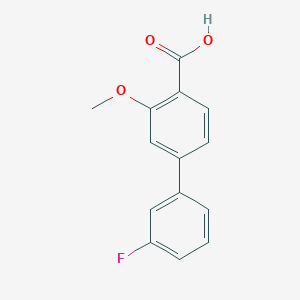

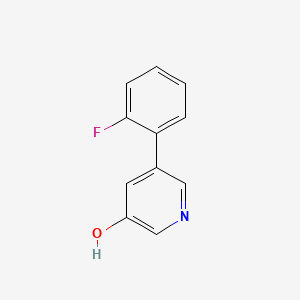

5-(2-Fluorophenyl)pyridin-3-ol

Vue d'ensemble

Description

“5-(2-Fluorophenyl)pyridin-3-ol” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It has been used as a key component in the synthesis of a novel pyrrole derivative, which has been selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

Synthesis Analysis

The synthesis of “this compound” involves several steps . The process starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .Applications De Recherche Scientifique

Lead for Novel p38MAP Kinase Inhibitors :

- A study described the design and synthesis of 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one as a new inhibitor of MAPK, with selective inhibition properties for p38alpha, showing its potential as a lead compound for selective p38alpha inhibitors (Peifer et al., 2007).

Intermediate for Biologically Active Compounds Synthesis :

- Another study synthesized 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol, presenting it as an important intermediate for creating various biologically active compounds (Wang et al., 2016).

Anticancer Agents Development :

- Research on novel pyridine-thiazole hybrid molecules, including 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, revealed high antiproliferative activity against various cancer cell lines, suggesting these compounds as prospective anticancer agents (Ivasechko et al., 2022).

Organometallic Anticancer Complexes :

- A study on iridium(III) half-sandwich complexes containing 2-(2′-fluorophenyl)pyridine ligands showed varying antiproliferative activities in different cancer cell lines, highlighting the potential of these complexes in cancer treatment (Millett et al., 2015).

Fluorescent pH Sensor :

- A heteroatom-containing organic fluorophore 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, exhibiting fluorescence in response to pH changes, was developed for use as a fluorescent pH sensor in both solution and solid state, and for detecting acidic and basic organic vapors (Yang et al., 2013).

Selective 5-HT1A Receptor Agonists :

- Research on a novel structural class of 5-HT1A receptor agonists, including aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, showed enhanced 5-HT1A agonist activity after oral administration, indicating their potential for antidepressant applications (Vacher et al., 1999).

Antimicrobial Activity and Cytotoxicity :

- A study synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activity, with implications for antimicrobial applications (Desai et al., 2016).

Agostic Interaction in Palladium(II) Complexes :

- Research on cyclopalladation of 2-tbutyl-6-(4-fluorophenyl)pyridine with palladium acetate demonstrated the agostic interaction from the alkyl group, contributing to the understanding of metal-ligand bonding in organometallic chemistry (Thomas et al., 2011).

Regioselective Synthesis of Pyridines :

- A one-pot reaction sequence was introduced for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, providing a modular and simple method for synthesizing various pyridine derivatives (Song et al., 2016).

Oxyfunctionalization Using Burkholderia sp. :

- A study demonstrated the ability of Burkholderia sp. MAK1 to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, offering a method for regioselective oxyfunctionalization of pyridine derivatives (Stankevičiūtė et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 5-(2-Fluorophenyl)pyridin-3-ol is the H+,K±ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H+,K±ATPase enzyme by competing with potassium ions for binding sites on the enzyme . This competition effectively blocks the enzyme’s activity, thereby inhibiting gastric acid secretion .

Biochemical Pathways

The inhibition of the H+,K±ATPase enzyme disrupts the gastric acid secretion pathway . Under normal conditions, this enzyme pumps hydrogen ions (H+) into the stomach, which combine with chloride ions (Cl-) to form hydrochloric acid, the main component of gastric acid. By blocking the action of the H+,K±ATPase enzyme, this compound prevents the formation of gastric acid .

Pharmacokinetics

As a p-cab, it is expected to have good bioavailability and to be metabolized and excreted following standard pharmacokinetic principles .

Result of Action

The inhibition of gastric acid secretion by this compound leads to an increase in gastric pH, reducing the acidity of the stomach . This can provide relief from conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the stomach, as well as by the presence of food or other drugs . Additionally, factors such as temperature and humidity could potentially impact the stability of the compound .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-11-4-2-1-3-10(11)8-5-9(14)7-13-6-8/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRLYELJVHBQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673382 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-56-9 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)